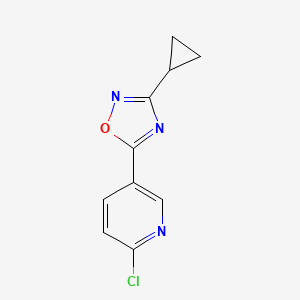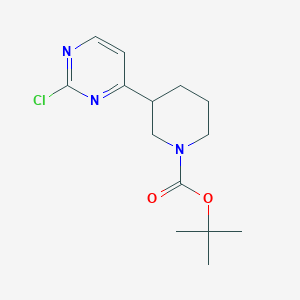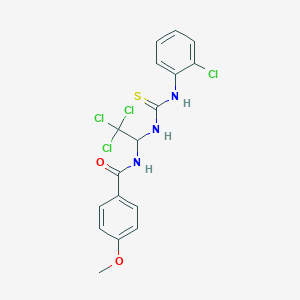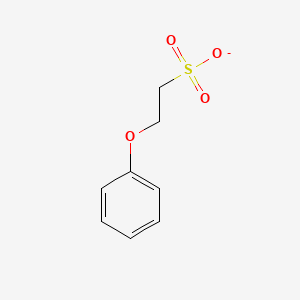
2-Phenoxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethanesulfonate is an organic compound with the molecular formula C8H10O4S. It is a sulfonate ester derived from phenoxyethanol and ethanesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethanesulfonate can be synthesized through the reaction of phenoxyethanol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of phenoxyethanol with ethanesulfonyl chloride under controlled conditions. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into phenoxyethanol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethanol.
Substitution: Various substituted phenoxyethanes.
Scientific Research Applications
2-Phenoxyethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethanesulfonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring the sulfonate group to other molecules. This process is facilitated by the presence of nucleophiles that attack the sulfonate group, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A precursor to 2-Phenoxyethanesulfonate, used as a solvent and preservative.
Ethanesulfonic acid: Another precursor, used in various chemical reactions.
Phenoxyacetic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its sulfonate ester structure, which imparts distinct chemical reactivity and applications. Unlike its precursors, it can participate in a wider range of chemical reactions, making it valuable in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C8H9O4S- |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-phenoxyethanesulfonate |
InChI |
InChI=1S/C8H10O4S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1 |
InChI Key |
YHGJKTAYRJFQRB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



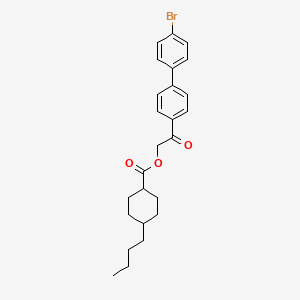
![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
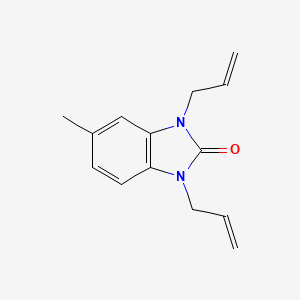
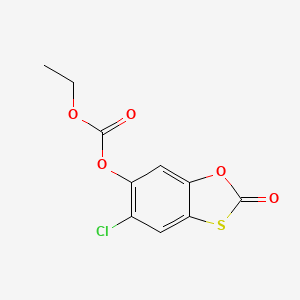


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
